molecular formula C21H20ClN3O3 B7701287 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide

Cat. No. B7701287
M. Wt: 397.9 g/mol
InChI Key: SALKMSLGWFTHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide, also known as CX-4945, is a small molecule inhibitor of protein kinase CK2. CK2 is a serine/threonine kinase that plays a crucial role in cell proliferation, differentiation, and apoptosis. Overexpression of CK2 has been linked to various cancers, making it a promising target for cancer therapy. CX-4945 has been extensively studied for its anticancer properties and has shown promising results in preclinical studies.

Mechanism of Action

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide inhibits the activity of CK2 by binding to the ATP-binding site of the enzyme. CK2 plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2 activity, this compound induces apoptosis in cancer cells and sensitizes them to chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound induces apoptosis by inhibiting CK2 activity. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, HIV, and inflammation. This compound has been shown to inhibit the replication of HIV and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its anticancer properties and has shown promising results in preclinical studies. However, this compound has some limitations for lab experiments. It is a potent inhibitor of CK2, which can affect other cellular processes. Therefore, it is important to carefully evaluate the specificity of this compound in lab experiments. This compound can also have off-target effects, which can complicate the interpretation of results.

Future Directions

For 2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide in these areas include the evaluation of its safety and efficacy in clinical trials.

Synthesis Methods

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide is a synthetic compound that can be prepared using a multistep process. The synthesis of this compound involves the reaction of 2-chlorophenylhydrazine with ethyl 2-bromoacetate to form a hydrazone intermediate. The intermediate is then reacted with 2-(4-fluorophenoxy)benzoic acid to form the desired product. The final step involves the reaction of the product with cyclopentylamine to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.

Scientific Research Applications

2-(2-(3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)phenoxy)-N-cyclopentylacetamide has been extensively studied for its anticancer properties. CK2 is overexpressed in various cancers, including breast, prostate, lung, and colon cancer. This compound has been shown to inhibit CK2 activity and induce apoptosis in cancer cells. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, this compound has been studied for its potential use in the treatment of other diseases, including Alzheimer's disease, HIV, and inflammation.

properties

IUPAC Name

2-[2-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c22-17-11-5-3-9-15(17)20-24-21(28-25-20)16-10-4-6-12-18(16)27-13-19(26)23-14-7-1-2-8-14/h3-6,9-12,14H,1-2,7-8,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SALKMSLGWFTHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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